molecular formula C17H16FNO B5754033 2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline

2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5754033
M. Wt: 269.31 g/mol
InChI Key: OOPYTFQFLKGJJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline, also known as FAPI, is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. FAPI belongs to the class of tetrahydroisoquinoline derivatives and has been found to exhibit various biological activities that make it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. This compound has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the invasion and metastasis of cancer cells. It has also been found to inhibit the activity of the NF-kB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit angiogenesis, which is the process of the formation of new blood vessels that is necessary for the growth and spread of cancer cells. Additionally, this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is that it has been found to exhibit potent anti-cancer and anti-inflammatory properties, making it a promising candidate for drug development. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of 2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline. One direction is to further elucidate its mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound, which may help to optimize its therapeutic potential. Additionally, studies could be conducted to investigate the potential use of this compound in combination with other anti-cancer or anti-inflammatory agents.

Synthesis Methods

2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. Another method involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst.

Scientific Research Applications

2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline has been studied extensively in scientific research for its potential therapeutic applications. It has been found to exhibit anti-cancer properties, with studies showing that it can inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO/c18-16-7-5-13(6-8-16)11-17(20)19-10-9-14-3-1-2-4-15(14)12-19/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPYTFQFLKGJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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